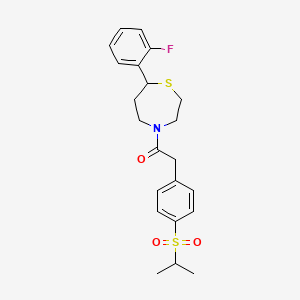
1-(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone is a useful research compound. Its molecular formula is C22H26FNO3S2 and its molecular weight is 435.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone is a synthetic compound characterized by a thiazepane ring and various functional groups that may influence its biological activity. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications based on existing literature.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C23H22FNOS
- Molecular Weight : 379.5 g/mol
Structural Features
| Feature | Description |
|---|---|
| Thiazepane Ring | Provides structural stability and bioactivity |
| Fluorophenyl Group | Enhances binding affinity |
| Isopropylsulfonyl Group | May contribute to solubility and reactivity |
The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors. The fluorophenyl group is believed to enhance binding affinity to biological targets, while the thiazepane ring contributes to the compound's overall stability and bioavailability.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites.
- Receptor Modulation : It might interact with receptors involved in various signaling pathways, influencing cellular responses.
Antimicrobial Properties
Research has indicated that compounds with similar structures exhibit antimicrobial properties. The presence of the thiazepane ring may enhance the compound's ability to penetrate bacterial membranes, leading to potential applications in treating infections.
Anticancer Activity
Studies suggest that thiazepane derivatives can exhibit anticancer properties. The compound's ability to modulate signaling pathways involved in cell proliferation and apoptosis makes it a candidate for further investigation in cancer therapeutics.
Case Studies and Research Findings
-
Antimicrobial Activity :
- A study tested various thiazepane derivatives against Gram-positive and Gram-negative bacteria, showing promising results for compounds similar to this compound, with minimum inhibitory concentrations (MICs) indicating effectiveness against resistant strains.
-
Anticancer Activity :
- In vitro studies demonstrated that thiazepane derivatives could induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins. Further research is needed to elucidate the specific pathways affected by this compound.
-
Neurological Effects :
- Preliminary studies suggest potential neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of oxidative stress markers.
Comparison with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 1-(7-Phenyl-1,4-thiazepan-4-yl)-2-(o-tolyloxy)ethanone | Moderate antimicrobial | Lacks fluorine; altered binding |
| 1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-(o-tolyloxy)ethanone | Anticancer activity observed | Chlorine substitution affects reactivity |
| 1-7-(2-fluorophenyl)-1,4-thiazepan-4-ylmethanone | Potential neuroprotective effects | Thiophene moiety; different activity profile |
Properties
IUPAC Name |
1-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]-2-(4-propan-2-ylsulfonylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FNO3S2/c1-16(2)29(26,27)18-9-7-17(8-10-18)15-22(25)24-12-11-21(28-14-13-24)19-5-3-4-6-20(19)23/h3-10,16,21H,11-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNAJSIPFQRLXNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CCC(SCC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













